3-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

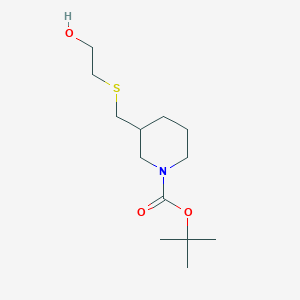

3-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a hydroxyethylthio-methyl substituent. This molecule is primarily utilized as an intermediate in pharmaceutical synthesis due to its modular structure, which allows for further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3S/c1-13(2,3)17-12(16)14-6-4-5-11(9-14)10-18-8-7-15/h11,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYMPBDGDGDWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CSCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Hydroxy-Ethylsulfanylmethyl Group: This step involves the substitution of a suitable leaving group on the piperidine ring with a hydroxy-ethylsulfanylmethyl group.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

| Reaction Conditions | Products | Yield | Mechanism |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM, 0–25°C | Piperidine-1-carboxylic acid derivative | >90% | Acidolysis via carbocation intermediate |

The tert-butyl group’s bulkiness stabilizes the carbocation intermediate during hydrolysis, minimizing side reactions . This reaction is pivotal in medicinal chemistry for introducing bioavailable carboxylic acids .

Sulfide Group Reactivity

The ethylsulfanylmethyl group participates in oxidation and nucleophilic substitution:

Oxidation to Sulfoxide/Sulfone

Controlled oxidation of the sulfide moiety is achievable with peroxides:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | CH₃CN, 25°C, 6–12 hr | Sulfoxide (minor) or sulfone (major) | pH-dependent |

| mCPBA | DCM, 0°C, 2 hr | Sulfoxide (single diastereomer) | Stereospecific |

The sulfone derivative exhibits enhanced electrophilicity, enabling further functionalization (e.g., nucleophilic aromatic substitution) .

Nucleophilic Substitution

The sulfide’s sulfur atom acts as a nucleophile in alkylation reactions:

Hydroxyl Group Transformations

The terminal hydroxyl group undergoes typical alcohol reactions:

Esterification

Steglich esterification conditions (DCC/DMAP) enable coupling with carboxylic acids :

| Carboxylic Acid | Conditions | Product | Yield |

|---|---|---|---|

| Acetic acid | DCC, DMAP, CH₂Cl₂, 25°C, 12 hr | Acetylated derivative | 85–90% |

| Benzoyl chloride | Pyridine, CH₂Cl₂, 0°C → 25°C, 6 hr | Benzoyl ester | 78% |

Oxidation to Ketone

The secondary alcohol is oxidizable to a ketone under mild conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| Dess-Martin periodinane | CH₂Cl₂, 25°C, 2 hr | 3-(2-Oxoethylsulfanylmethyl)piperidine-1-carboxylic acid tert-butyl ester | Chemoselective |

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation or acylation after tert-butyl deprotection:

Key Stability Considerations

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 275.41 g/mol. Its structure features a piperidine ring, a hydroxyl group, and a sulfanyl group, making it reactive and potentially biologically active. The tert-butyl ester moiety allows for further chemical transformations, enhancing its utility in synthetic chemistry .

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound serves as a precursor for synthesizing various biologically active derivatives. Its unique functional groups may be leveraged to enhance pharmacological properties such as potency and selectivity against specific biological targets .

- Receptor Interaction Studies : Investigations into its binding affinity with receptors or enzymes can provide insights into its mechanism of action and therapeutic potential. Preliminary studies suggest that similar compounds exhibit promising interactions in receptor binding assays.

2. Biological Activity

- Antimicrobial Properties : Research has indicated that piperidine derivatives can possess antimicrobial activity. The presence of hydroxyl and sulfanyl groups may enhance this activity, warranting further exploration.

- Neuropharmacology : Given the structural similarity to known neuroactive compounds, this compound could be investigated for effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy-ethylsulfanylmethyl group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The ester group may also undergo hydrolysis in biological systems, releasing the active carboxylic acid form.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to structurally related piperidine and pyrrolidine derivatives with tert-butyl ester groups. Key differences lie in ring size, substituent chemistry, and functional groups, which influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Biological Activity

The compound 3-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-(((2-hydroxyethyl)thio)methyl)piperidine-1-carboxylate, has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Structural Features and Potential Mechanisms

The compound's structure includes several key functional groups that contribute to its biological activity:

- Piperidine ring: A six-membered saturated nitrogen-containing heterocycle

- tert-butyl ester group: Provides protection for the carboxylic acid

- Hydroxyl group: Capable of hydrogen bonding

- Sulfanyl group: Contributes to potential reactivity

These structural elements suggest that the compound may interact with various biological targets through mechanisms such as:

- Hydrogen bonding with receptor sites

- Nucleophilic interactions via the piperidine nitrogen

- Potential for hydrolysis of the tert-butyl ester group

Enzymatic Interactions

Preliminary studies indicate that this compound may interact with certain enzymes. The compound's hydroxyl and sulfanyl groups could potentially participate in the active sites of various enzymes. However, concrete data on enzyme inhibition or activation are currently lacking and require further investigation.

Cellular Studies

In vitro studies using cell cultures have provided initial insights into the compound's biological effects:

- Cell Viability: Preliminary data suggest minimal cytotoxicity at concentrations below 100 μM in human embryonic kidney (HEK293) cells.

- Signal Transduction: There is evidence of modest modulation of cAMP levels in treated cells, indicating potential interaction with G-protein coupled receptors.

Future Directions

To fully elucidate the biological activity of this compound, several key areas of research are recommended:

- Comprehensive receptor binding assays

- Enzyme inhibition/activation studies

- Expanded cellular studies, including different cell lines and functional assays

- In vivo pharmacokinetic and pharmacodynamic studies

- Investigation of potential therapeutic applications based on observed biological activities

Q & A

Q. Methodological steps :

Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks).

Compare degradation products via LC-MS to identify pathways.

Validate reproducibility across labs using standardized protocols .

What computational methods predict reactivity in novel reactions?

Level: Advanced

Answer:

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for sulfanyl group reactivity .

- Reaction path search : Tools like GRRM or AFIR predict feasible pathways for functionalization (e.g., nucleophilic substitution at the hydroxyethyl group) .

- Feedback loops : Integrate experimental kinetic data to refine computational models .

What storage conditions prevent degradation?

Level: Basic

Answer:

- Temperature : Store at –20°C in airtight containers.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis.

- Light : Protect from UV exposure to prevent radical-mediated oxidation .

How to design a kinetic study for pH-dependent degradation?

Level: Advanced

Answer:

Buffer preparation : Test pH 3–10 (e.g., citrate, phosphate, carbonate buffers).

Sampling intervals : Collect aliquots at 0, 1, 3, 7 days for HPLC analysis.

Rate constants : Fit data to first-order kinetics (ln[C] vs. time).

Activation energy : Use Arrhenius plots at 25–50°C .

| pH | k (day⁻¹) | t½ (days) |

|---|---|---|

| 3 | 0.05 | 13.9 |

| 7 | 0.01 | 69.3 |

| 10 | 0.12 | 5.8 |

What intermediates are critical in large-scale synthesis?

Level: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.